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molecular formula C12H7Cl2NO B8456923 3-Benzoyl-2,6-dichloropyridine

3-Benzoyl-2,6-dichloropyridine

Cat. No. B8456923
M. Wt: 252.09 g/mol
InChI Key: OAXSTMJSFUYCIP-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

n-BuLi (1.6 M in hexane, 13.94 mL, 22.298 mmol) was added dropwise to a cooled (−78° C.) solution of 1,4-diazabicyclo[2.2.2]octane (2.501 g, 22.298 mmol) in dry THF (40 mL) and stirred for 1 h. 2,6-Dichloropyridine (3.684 g, 20.272 mmol) was added portionwise to the reaction mixture while the color of the reaction mixture turned to pale pink. Stirring was continued for 1 h at −78° C. N-methoxy-N-methylbenzamide (3.0 g, 22.298 mmol) in dry THF (10 mL) was added to the reaction mixture dropwise (color changes to orange then slowly to yellow) and stirring was continued for 1 h. After completion of the reaction, the reaction mixture was concentrated and diluted with diethyl ether. The organic layer was washed with water, followed by brine and dried over Na2SO4. Concentration of the organic layer furnished the crude product as a pale yellow oil. The crude compound was purified by column chromatography (3% EtOAc in hexane) to yield the title compound as a colorless solid (0.736 g, 16.1%). [1H-NMR (CDCl3, 300 MHz) δ 7.84-7.76 (m, 2H), 7.74-7.63 (m, 2H), 7.58-7.48 (m, 2H), 7.422 (d, 1H); HPLCA Rt=4.851 min. (94%); LCMS RtA=0.471 min; [M+H]+=251.9]
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
2.501 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.684 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
16.1%

Identifiers

REACTION_CXSMILES
[Li]CCCC.N12CCN(CC1)CC2.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[N:16]=1.CON(C)[C:25](=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1>[Cl:14][C:15]1[C:20]([C:25]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:32])=[CH:19][CH:18]=[C:17]([Cl:21])[N:16]=1

Inputs

Step One
Name
Quantity
13.94 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
2.501 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.684 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
CON(C(C1=CC=CC=C1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h at −78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the organic layer furnished the crude product as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography (3% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(=O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.736 g
YIELD: PERCENTYIELD 16.1%
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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